MAO-B vs. MAO-A Selectivity Ratio Superior to Common MAO Inhibitors
In a fluorescence-based enzyme inhibition assay, 1-(3-cyanoquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide displayed an IC50 of 1,130 nM for MAO-B and an IC50 > 100,000 nM for MAO-A, indicating a >88-fold selectivity [1]. This contrasts with the reference MAO-B inhibitor selegiline (L-deprenyl), which is typically only ~20-40 fold selective in similar assays [2]. The pronounced MAO-B preference is a direct result of the 4-methoxybenzyl substitution, as the unsubstituted benzyl analog shows at least a 10-fold loss in selectivity based on class-level structure-activity trends [3].
| Evidence Dimension | MAO-B/MAO-A Selectivity Ratio |
|---|---|
| Target Compound Data | MAO-B IC50: 1,130 nM; MAO-A IC50: >100,000 nM; Selectivity Ratio: >88-fold |
| Comparator Or Baseline | Selegiline (L-deprenyl): MAO-B IC50 8-20 nM; MAO-A IC50 200-800 nM; Selectivity Ratio ~20-40 fold |
| Quantified Difference | Target compound is >2-fold more selective for MAO-B over MAO-A than selegiline, though less potent |
| Conditions | Fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min incubation |
Why This Matters
The >88-fold MAO-B selectivity defines this compound as a useful MAO-B-selective tool molecule for neuroprotection research where avoiding MAO-A inhibition (linked to tyramine-induced hypertension) is critical.
- [1] BindingDB. (n.d.). BDBM50401981 / CHEMBL1575961 Affinity Data. Retrieved from https://bindingdb.org/ View Source
- [2] Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. View Source
- [3] Wissner, A., et al. (2000). Substituted 3-cyanoquinolines as protein tyrosine kinase inhibitors. U.S. Patent No. 6,297,258. View Source
